Bis(4-nitrophenyl) hydrogen phosphate

Catalog No.
S583518
CAS No.
645-15-8
M.F
C12H9N2O8P
M. Wt
340.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-nitrophenyl) hydrogen phosphate

CAS Number

645-15-8

Product Name

Bis(4-nitrophenyl) hydrogen phosphate

IUPAC Name

bis(4-nitrophenyl) hydrogen phosphate

Molecular Formula

C12H9N2O8P

Molecular Weight

340.18 g/mol

InChI

InChI=1S/C12H9N2O8P/c15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,19,20)

InChI Key

MHSVUSZEHNVFKW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

bis(4-nitrophenyl)phosphate, bis(4-nitrophenyl)phosphate, calcium salt, bis(4-nitrophenyl)phosphate, sodium salt, bis(p-nitrophenyl)phosphate, bis(para-nitrophenol)phosphate, bis-p-nitrophenyl phosphate, BNPP-4, BpNPP

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-]
Origin

BNPP is not a naturally occurring compound. It is synthesized in laboratories for various research applications [].

Significance

BNPP finds significant use in enzymatic studies. Due to its structure resembling naturally occurring phosphodiester bonds, it acts as a substrate for phosphodiesterase enzymes. By measuring the rate of BNPP hydrolysis by these enzymes, researchers can assess their activity and function [].


Molecular Structure Analysis

BNPP possesses a central phosphate group (PO₄) linked to two nitrophenyl groups (C₆H₄NO₂) at the 4th position via ester bonds (O-P-O). The nitro groups (-NO₂) are electron-withdrawing substituents, influencing the molecule's overall reactivity [].

Key Features:

  • Central phosphate group with P-O-C ester linkages.
  • Presence of electron-withdrawing nitro groups on the phenyl rings.
  • Overall structure mimics natural phosphodiester bonds.

Chemical Reactions Analysis

Synthesis

Reaction (general):

(ClO)₂PO(O) + 2C₆H₄NO₂ → (O₂N-C₆H₄O)₂PO(O) + 2HCl

Decomposition

BNPP can hydrolyze under acidic or basic conditions, breaking the ester bonds and releasing the nitrophenol groups and phosphoric acid [].

Reaction (general):

(O₂N-C₆H₄O)₂PO(O) + H₂O → 2 (O₂N-C₆H₄OH) + H₃PO₄

Other Relevant Reactions

BNPP serves as a substrate for phosphodiesterase enzymes. These enzymes cleave the phosphodiester bond in BNPP, releasing the nitrophenol groups:

Reaction (example):

(O₂N-C₆H₄O)₂PO(O) + Enzyme → 2 (O₂N-C₆H₄OH) + Enzyme-PO₄

The rate of this reaction helps determine the phosphodiesterase activity.


Physical And Chemical Properties Analysis

  • Melting Point: 172-175 °C (literature) [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Soluble in organic solvents like dichloromethane and acetone [].
  • Stability: Relatively stable under neutral conditions. Can hydrolyze under acidic or basic conditions [].

BNPP's mechanism of action primarily revolves around its role as a substrate for phosphodiesterase enzymes. The phosphate group with ester linkages mimics the natural phosphodiester bonds found in RNA and DNA molecules. Phosphodiesterase enzymes break these bonds during various cellular processes. By measuring the rate of BNPP hydrolysis by these enzymes, researchers gain insights into their activity and function in biological systems.

  • Toxicity: Limited data available on specific toxicity. However, due to the presence of nitro groups, it is advisable to handle with care and avoid inhalation or ingestion [].
  • Flammability: Not readily flammable but may decompose upon heating [].
  • Reactivity: Can react with strong acids or bases, causing hydrolysis [].

Substrate for studying enzyme activity:

BNPP is primarily used as a substrate for studying the activity of phosphodiesterases. These enzymes are crucial for various biological processes, including DNA and RNA degradation and signaling pathways. By measuring the rate of BNPP hydrolysis by phosphodiesterases, researchers can assess the enzyme's activity and gain insights into its function and regulation. For instance, a study by Xie et al. [] utilized BNPP to determine the activity and characteristics of root phosphodiesterases in wetland plants, contributing to our understanding of nutrient cycling in these ecosystems.

Model compound for studying catalysts:

BNPP serves as a model compound for investigating the mechanism of action of various catalysts, particularly those involved in the cleavage of phosphate bonds. Its structure allows researchers to study the interaction between the catalyst and the substrate, providing valuable information for developing new and more efficient catalysts. For example, a study by Trott et al. [] employed BNPP to explore the mechanism by which oxamido-bridged dinuclear copper(II) complexes function as catalysts for the cleavage of phosphate bonds.

XLogP3

1

Related CAS

4043-96-3 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H300 (97.5%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Acute Toxic

Acute Toxic

Other CAS

645-15-8

Wikipedia

Bis(4-nitrophenyl) hydrogen phosphate

General Manufacturing Information

Phosphoric acid, bis(4-nitrophenyl) ester: INACTIVE

Dates

Modify: 2023-08-15

Near-infrared emission tracks inter-individual variability of carboxylesterase-2 via a novel molecular substrate

Xingyu Liu, Xiangqian Li, Pei Dong, Zhiming Wu, Jinwei Gao, Qianming Wang
PMID: 32377952   DOI: 10.1007/s00604-020-04296-6

Abstract

A low-molecular-weight molecule (4-(2-(3-(dicyanomethyl)-5,5-dimethylcyclohex-1-en-1-yl)vinyl)phenyl-benzoate, DDPB) has been developed. The organic framework possesses very weak fluorescence . The feasibility of the signal transduction has been performed via fluorometric titrations in solution. DDPB gives rise to responses to carboxylesterase 2 (CES2) based on "off-on" responses. The red emission at 670 nm has been derived from the enzyme-induced hydrolysis of ester linkages, thus suppressing the intramolecular charge transfer (ICT) effect and thereby generating the fluorescent segment. The optical excitation window for this probe is extended to the visible light range (λ
= 516 nm), and it will induce less harmful influence on biological substances. The detection limit for the measurement of CES2 concentration is as low as 2.33 mU/mL. The conventional studies concerning the activation process are generally performed within only a single liveing cell system. In this study, it is the first time that expression of carboxylesterase 2 in five kinds of cell lines (HeLa > C1498 > active T cell > Jurkat > unactive T cell) has been clarified by flow cytometry, Western blotting, and confocal microscopy analysis. The elucidation of CES2 and its variability in a variety of cells will open new ways for drug metabolism and disease prevention. Graphical abstract We reported a new "substrate-mediated light-on" strategy based on an ester bond cleavage reaction. Most of prepared nanomaterials and organic fluorophores possessed short wavelength emissions in the blue or green region which will not be difficult for cellular imaging. In this study, a novel functional molecule (DDPB) was considered as the substrate for CES2 and the optical "off-on" response was realized. DDPB was cell permeable and possessed very low cytotoxicity. Moreover, the identification of CES2 and their subtle changes in five different cells afforded the sequence for carboxylesterase-2 as Hela > C1498 > Active T cell > Jurkat > Unactive T cell. Inhibition studies showed that the hydrolysis of DDPB was effectively suppressed by bis-p-nitrophenyl phosphate and the cellular tracking results firmly supported this point. To our knowledge, the inter-individual variability for the CES2 expressions in five different cell lines has never been reported via the substrate induced optical changes.


123I-iomazenil whole-body imaging to detect hepatic carboxylesterase drug-metabolizing enzyme activity

Asuka Mizutani, Masato Kobayashi, Ken-Ichi Fujita, Kotaro Takahashi, Tsuzumi Hokama, Hiroaki Takasu, Kodai Nishi, Ryuichi Nishii, Naoto Shikano, Kazuki Fukuchi, Keiichi Kawai
PMID: 29877992   DOI: 10.1097/MNM.0000000000000875

Abstract

Drugs are mainly metabolized by hepatic enzymes, the activity of which can differ between individuals. Although it is ideal to measure the hepatic clearance of liver-targeted drugs in individualized medicine, blood enzyme tests typically measure metabolic drug clearance in the entire body, and not just in the liver. We investigated whether I-iomazenil imaging can directly assess and quantify the activity of hepatic drug-metabolizing enzymes.
Hepatic enzymes that metabolize I-iomazenil were identified by thin-layer chromatography in mouse liver homogenates with bis(4-nitrophenyl) phosphate (BNPP) inhibitor for carboxylesterase enzymes and nicotinamide adenine dinucleotide phosphate (NADPH) generator for cytochrome P450 enzymes. Whole-body images of mice were acquired using I-iomazenil with and without BNPP, and the distribution was also obtained. The metabolism of I-iomazenil in the blood, liver, gall bladder, and bladder was investigated by thin-layer chromatography.
From the in-vitro metabolism of I-iomazenil using BNPP, the enzyme converting I-iomazenil to I-R-COOH was identified as carboxylesterase, and that converting I-iomazenil to M2 was identified as cytochrome P450 in experiments with and without an NADPH generator. The biological distribution and whole-body imaging showed increased accumulation in the liver of mice administered BNPP compared with normal mice, but decreased levels in the gall bladder and small intestine. The main fraction in bile and urine was I-R-COOH, with two unknown metabolites (M1 and M2), I, and I-iomazenil also being present.
I-iomazenil whole-body imaging has good possibility of direct measurement of hepatic carboxylesterase activity as accumulation of I-R-COOH in the gall bladder through bile and in the bladder through urine.


Pseudomonas putida MPE, a manganese-dependent endonuclease of the binuclear metallophosphoesterase superfamily, incises single-strand DNA in two orientations to yield a mixture of 3'-PO4 and 3'-OH termini

Shreya Ghosh, Anam Ejaz, Lucas Repeta, Stewart Shuman
PMID: 33367848   DOI: 10.1093/nar/gkaa1214

Abstract

Pseudomonas putida MPE exemplifies a novel clade of manganese-dependent single-strand DNA endonuclease within the binuclear metallophosphoesterase superfamily. MPE is encoded within a widely conserved DNA repair operon. Via structure-guided mutagenesis, we identify His113 and His81 as essential for DNA nuclease activity, albeit inessential for hydrolysis of bis-p-nitrophenylphosphate. We propose that His113 contacts the scissile phosphodiester and serves as a general acid catalyst to expel the OH leaving group of the product strand. We find that MPE cleaves the 3' and 5' single-strands of tailed duplex DNAs and that MPE can sense and incise duplexes at sites of short mismatch bulges and opposite a nick. We show that MPE is an ambidextrous phosphodiesterase capable of hydrolyzing the ssDNA backbone in either orientation to generate a mixture of 3'-OH and 3'-PO4 cleavage products. The directionality of phosphodiester hydrolysis is dictated by the orientation of the water nucleophile vis-à-vis the OH leaving group, which must be near apical for the reaction to proceed. We propose that the MPE active site and metal-bound water nucleophile are invariant and the enzyme can bind the ssDNA productively in opposite orientations.


Effective cleavage of phosphodiester promoted by the zinc(II) and copper(II) inclusion complexes of β-cyclodextrin

Ying-Hua Zhou, Li-Qing Chen, Jun Tao, Jun-Li Shen, Dao-Yu Gong, Rui-Rui Yun, Yong Cheng
PMID: 27498590   DOI: 10.1016/j.jinorgbio.2016.07.011

Abstract

To construct the model of metallohydrolase, two inclusion complexes [MLCl
(β-CD)] (1, M=Zn(II); 2, M=Cu(II); L=N,N'-bis(2-pyridylmethyl)amantadine; β-CD=β-cyclodextrin) were synthesized by mixing β-CDs with the pre-synthesized complexes G1, [ZnLCl
] and G2, [CuLCl
]. Structures of G1, G2, 1 and 2 were characterized by X-ray crystallography, respectively. In solution, two chloride anions of G1 and G2 underwent ligand exchange with solvent molecules according to ESI-MS analysis. The chemical equilibrium constants were determined by potentiometric pH titration. The kinetics of bis(4-nitrophenyl) phosphate (BNPP) hydrolysis catalyzed by G1, G2, 1 and 2 were examined at pHs ranging from 7.50 to 10.50 at 308±0.1K. The pH profile of rate constant of BNPP hydrolysis catalyzed by 1 exhibited an exponential increase with the second-order rate constant of 2.68×10
M
s
assigned to the di-hydroxo species, which was approximately an order of magnitude higher than those of reported mono-Zn(II)-hydroxo species. The high reactivity was presumably hydroxyl-rich microenvironment provided by β-CDs, which might effect in stabilizing either the labile zinc-hydroxo species or the catalytic transition state.


Overexpression of carboxylesterase contributes to the attenuation of cyanotoxin microcystin-LR toxicity

Shota Takumi, Tai Shimono, Satoshi Ikema, Yuki Hotta, Petros K Chigwechokha, Kazuhiro Shiozaki, Yasumasa Sugiyama, Mitsuru Hashimoto, Tatsuhiko Furukawa, Masaharu Komatsu
PMID: 28163251   DOI: 10.1016/j.cbpc.2017.01.008

Abstract

Microcystin-LR is a hepatotoxin produced by several cyanobacteria. Its toxicity is mainly due to a inhibition of protein phosphatase, PP1 and PP2A. Previously, we used a cell line stably expressing uptake transporter for microcystin-LR, OATP1B3 (HEK293-OATP1B3 cells). In this study, to determine whether overexpression of carboxylesterase (CES), which degrades ester-group and amide-group, attenuates the cytotoxicity of microcystin-LR, we generated the HEK293-OATP1B3/CES2 double-transfected cells. HEK293-OATP1B3/CES2 cells showed high hydrolysis activity of p-nitrophenyl acetate (PNPA), which is an authentic substrate for esterase. CES activity in HEK293-OATP1B3/CES2 cells was approximately 3-fold higher than that in the HEK293-OATP1B3 cells. HEK293-OATP1B3/CES2 cells (IC
: 25.4±7.7nM) showed approximately 2.1-fold resistance to microcystin-LR than HEK293-OATP1B3 cells (IC
: 12.0±1.5nM). Moreover, the CES inhibition assay and microcystin-agarose pull down assay showed the possibility of the interaction between CES2 and microcystin-LR. Our results indicated that the overexpression of CES2 attenuates the cytotoxicity of microcystin-LR via interaction with microcystin-LR.


Hydrolysis mechanisms of BNPP mediated by facial copper(II) complexes bearing single alkyl guanidine pendants: cooperation between the metal centers and the guanidine pendants

Xuepeng Zhang, Xueping Liu, David Lee Phillips, Cunyuan Zhao
PMID: 26688285   DOI: 10.1039/c5dt03949e

Abstract

The hydrolysis mechanisms of DNA dinucleotide analogue BNPP(-) (bis(p-nitrophenyl) phosphate) catalyzed by mononuclear/dinuclear facial copper(ii) complexes bearing single alkyl guanidine pendants were investigated using density functional theory (DFT) calculations. Active catalyst forms have been investigated and four different reaction modes are proposed accordingly. The [Cu2(L(1))2(μ-OH)](3+) (L(1) is 1-(2-guanidinoethyl)-1,4,7-triazacyclononane) complex features a strong μ-hydroxo mediated antiferromagnetic coupling between the bimetallic centers and the corresponding more stable open-shell singlet state. Three different reaction modes involving two catalysts and a substrate were proposed for L(1) entries and the mode 1 in which an inter-complex nucleophilic attack by a metal bound hydroxide was found to be more favorable. In the L(3)-involved reactions (L(3) is 1-(4-guanidinobutyl)-1,4,7-triazacyclononane), the reaction mode in which an in-plane intracomplex scissoring-like nucleophilic attack by a Cu(ii)-bound hydroxide was found to be more competitive. The protonated guanidine pendants in each proposed mechanism were found to play crucial roles in stabilizing the reaction structures via hydrogen bonds and in facilitating the departure of the leaving group via electrostatic attraction. The calculated results are consistent with the experimental observations that the Cu(ii)-L(3) complexes are hydrolytically more favorable than their L(1)-involved counterparts.


Insecticides resistance in the Culex quinquefasciatus populations from northern Thailand and possible resistance mechanisms

Jintana Yanola, Saowanee Chamnanya, Nongkran Lumjuan, Pradya Somboon
PMID: 26091622   DOI: 10.1016/j.actatropica.2015.06.011

Abstract

The mosquito vector Culex quinquefasciatus is known to be resistant to insecticides worldwide, including Thailand. This study was the first investigation of the insecticide resistance mechanisms, involving metabolic detoxification and target site insensitivity in C. quinquefasciatus from Thailand. Adult females reared from field-caught larvae from six provinces of northern Thailand were determined for resistant status by exposing to 0.05% deltamethrin, 0.75% permethrin and 5% malathion papers using the standard WHO susceptibility test. The overall mortality rates were 45.8%, 11.4% and 80.2%, respectively. A fragment of voltage-gated sodium channel gene was amplified and sequenced to identify the knock down resistance (kdr) mutation. The ace-1 gene mutation was determined by using PCR-RFLP. The L1014F kdr mutation was observed in all populations, but the homozygous mutant F/F1014 genotype was found only in two of the six provinces where the kdr mutation was significantly correlated with deltamethrin resistance. However, none of mosquitoes had the G119S mutation in the ace-1 gene. A laboratory deltamethrin resistant strain, Cq_CM_R, has been established showing a highly resistant level after selection for a few generations. The mutant F1014 allele frequency was significantly increased after one generation of selection. A synergist assay was performed to assess the metabolic detoxifying enzymes. Addition of bis(4-nitrophenyl)-phosphate (BNPP) and diethyl maleate (DEM), inhibitors of esterases and glutathione S-transferases (GST), respectively, into the larval bioassay of the Cq_CM strain with deltamethrin showed no significant reduction. By contrast, addition of piperonyl butoxide (PBO), an inhibitor of cytochrome P450 monooxygenases, showed a 9-fold reduction of resistance. Resistance to pyrethroids in C. quinquefasciatus is widely distributed in northern Thailand. This study reports for the first time for the detection of the L1014F kdr mutation in wild populations of C. quinquefasciatus in Thailand. At least two major mechanisms, kdr and cytochrome P450 monooxygenases, confer resistance to deltamethrin in Thai C. quinquefasciatus populations.


The benefits and limitations of reaction cell and sector field inductively coupled plasma mass spectrometry in the detection and quantification of phosphopeptides

Evelyne Maes, Wilfried Brusten, Filip Beutels, Geert Baggerman, Inge Mertens, Dirk Valkenborg, Bart Landuyt, Liliane Schoofs, Kristof Tirez
PMID: 25462361   DOI: 10.1002/rcm.7079

Abstract

The phosphorylation of proteins is one of the most important post-translational modifications in nature. Knowledge of the quantity or degree of protein phosphorylation in biological samples is extremely important. A combination of liquid chromatography (LC) and inductively coupled plasma mass spectrometry (ICP-MS) allows the absolute and relative quantification of the phosphorus signal.
A comparison between dynamic reaction cell quadrupole ICP-MS (DRC-Q-ICP-MS) and high-resolution sector field ICP-MS (SF-ICP-MS) in detecting signals of phosphorus-containing species using identical capillary LC (reversed-phase technology) and nebulizer settings was performed.
A method to diminish the reversed-phase gradient-related signal instability in phosphorus detection with LC/ICP-MS applications was developed. Bis(4-nitrophenyl)phosphate (BNPP) was used as a standard to compare signal-to-noise ratios and limits of detection (LODs) between the two instrumental setups. The LOD reaches a value of 0.8 µg L(-1) when applying the DRC technology in Q-ICP-MS and an LOD of 0.09 µg L(-1) was found with the SF-ICP-MS setup. This BNPP standard was further used to compare the absolute quantification possibilities of phosphopeptides in these two setups.
This one-to-one comparison of two interference-reducing ICP-MS instruments demonstrates that absolute quantification of individual LC-separated phosphopeptides is possible. However, based on the LOD values, SF-ICP-MS has a higher sensitivity in detecting phosphorus signals and thus is preferred in phosphopeptide analysis.


Identification of Inhibitors of the dNTP Triphosphohydrolase SAMHD1 Using a Novel and Direct High-Throughput Assay

Christopher H Mauney, Fred W Perrino, Thomas Hollis
PMID: 30380297   DOI: 10.1021/acs.biochem.8b01038

Abstract

The dNTP triphosphohydrolase SAMHD1 is a regulator of cellular dNTP pools. Given its central role in nucleotide metabolism, SAMHD1 performs important functions in cellular homeostasis, cell cycle regulation, and innate immunity. It therefore represents a high-profile target for small molecule drug design. SAMHD1 has a complex mechanism of catalytic activation that makes the design of an activating compound challenging. However, an inhibitor of SAMHD1 could serve multiple therapeutic roles, including the potentiation of antiviral and anticancer drug regimens. The lack of high-throughput screens that directly measure SAMHD1 catalytic activity has impeded efforts to identify inhibitors of SAMHD1. Here we describe a novel high-throughput screen that directly measures SAMHD1 catalytic activity. This assay results in a colorimetric end point that can be read spectrophotometrically and utilizes bis(4-nitrophenyl) phosphate as the substrate and Mn
as the activating cation that facilitates catalysis. When used to screen a library of Food and Drug Administration-approved drugs, this HTS identified multiple novel compounds that inhibited SAMHD1 dNTPase activity at micromolar concentrations.


A de novo binuclear zinc enzyme with DNA cleavage activity

Alexander Paredes, Olivia M Peduzzi, Amanda J Reig, Katherine M Buettner
PMID: 33469708   DOI: 10.1007/s00775-020-01845-5

Abstract

Metallohydrolases are broadly used throughout biology, often to catalyze the degradation of macromolecules such as DNA and proteins. Many of these enzymes function with zinc in their active site, and an important subset of these enzymes utilize a binuclear zinc active site. Mimics of these enzymes have been developed, some of which catalyze the digestion of DNA. However, the majority of the mimics that utilize zinc are small molecules, and most are mononuclear. Herein, we report DNA cleavage activity by the de novo designed Due Ferri single-chain (DFsc) protein containing a binuclear zinc active site. This binuclear zinc-protein complex is able to digest plasmid DNA at rates up to 50 ng/h, and these cleavage rates are affected by changes to amino acid residues near the zinc-binding site. These results indicate that the DFsc scaffold is a good model system to carry out careful structure-function relationship studies to understand key structural features that influence reactivity in natural binuclear zinc hydrolases, as it is the first report of a binuclear model system in a protein scaffold.


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